molecular formula C18H14ClNO4 B564618 O-Desmethyl Indomethacin-d4 CAS No. 1189916-55-9

O-Desmethyl Indomethacin-d4

Cat. No. B564618
CAS RN: 1189916-55-9
M. Wt: 347.787
InChI Key: KMLNWQPYFBIALN-QFFDRWTDSA-N
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Description

O-Desmethyl Indomethacin-d4 is the deuterium labeled O-Desmethyl Indomethacin . It’s a metabolite of Indomethacin . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of O-Desmethyl Indomethacin-d4 is C18H10D4ClNO4 . The exact mass is 347.08600 .


Physical And Chemical Properties Analysis

The physical and chemical properties of O-Desmethyl Indomethacin-d4 include a molecular weight of 347.78600 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Anti-Inflammatory Research

O-Desmethyl Indomethacin-d4 (DMI-d4) is a metabolite of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). DMI-d4 is used in research to understand the pharmacokinetics and metabolism of Indomethacin. It helps in studying the drug’s efficacy and the reduction of its adverse effects, such as gastrointestinal ulceration and renal toxicity .

Bioconjugation Strategies

Researchers use DMI-d4 to explore bioconjugation strategies with lipids to create novel formulations of Indomethacin. These strategies aim to enhance the drug’s therapeutic benefits while minimizing its side effects. The conjugation of DMI-d4 with lipids can lead to the development of prodrugs, drug-phospholipid conjugates, and nanoparticles for targeted delivery .

Drug Delivery Systems

DMI-d4 serves as a model compound in the design of lipid-based drug delivery systems such as liposomes. These systems can potentially improve the solubility and stability of Indomethacin, providing a controlled release mechanism that could reduce the frequency of dosing and improve patient compliance .

Pharmacological Efficacy Studies

The metabolite is crucial for evaluating the pharmacological efficacy of Indomethacin’s lipid formulations. By comparing the effects of DMI-d4 with the parent compound, researchers can assess the impact of these formulations on the drug’s anti-inflammatory, analgesic, and antipyretic properties .

Toxicology and Safety Profiling

DMI-d4 is instrumental in toxicological studies to determine the safety profile of new Indomethacin formulations. It helps in identifying any potential toxic metabolites and assessing the risk of adverse reactions in patients .

Mechanistic Studies of NSAIDs

As a metabolite of a well-known NSAID, DMI-d4 is used in mechanistic studies to understand the action of NSAIDs on cyclooxygenase (COX) enzymes. These studies contribute to the development of safer and more effective anti-inflammatory medications .

Future Directions

While specific future directions for O-Desmethyl Indomethacin-d4 are not mentioned in the search results, there are ongoing efforts to design novel formulations of the parent compound, Indomethacin, to increase its therapeutic benefits while minimizing its adverse effects .

properties

IUPAC Name

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLNWQPYFBIALN-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)O)CC(=O)O)C)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675811
Record name {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethyl Indomethacin-d4

CAS RN

1189916-55-9
Record name {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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